N-ethyl-N-(2-aminobenzyl)amine
Description
Significance as a Versatile Synthetic Intermediate
The utility of N-ethyl-N-(2-aminobenzyl)amine as a synthetic intermediate stems from the reactivity of its two distinct amino groups. The primary aromatic amine and the secondary aliphatic amine can be selectively functionalized, enabling the construction of a wide array of molecular architectures. This selectivity is crucial in multi-step syntheses where precise control over the reaction sequence is necessary.
One of the primary applications of this compound is in the synthesis of nitrogen-containing heterocycles. These are cyclic compounds where at least one carbon atom is replaced by a nitrogen atom. Such structures are of significant interest because they form the core of many biologically active molecules. For instance, this compound can serve as a precursor for synthesizing quinazolines and benzodiazepines. znaturforsch.com The synthesis of these heterocycles often involves a cyclodehydration reaction, where the amine functional groups of this compound react with other molecules to form the ring structure. The ethyl group on the nitrogen atom can influence the reaction's stereoselectivity and regioselectivity, which is the control over the orientation of the final product.
The compound's versatility is further demonstrated by its participation in various chemical reactions, including:
Alkylation: The nitrogen atom can act as a nucleophile, reacting with electrophiles to add alkyl groups.
Acylation: It can react with acyl chlorides to form amides.
Reductive Amination: This compound itself can be synthesized via the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. smolecule.com
Overview of Primary Research Domains
The unique chemical properties of this compound have led to its use in several key areas of research:
Medicinal Chemistry: This is arguably the most significant research domain for this compound. It serves as a building block for the synthesis of potential pharmaceutical compounds. smolecule.com The resulting heterocyclic structures, such as quinazolines and benzodiazepines, are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. znaturforsch.comnih.gov Research in this area focuses on creating new derivatives and evaluating their potential as therapeutic agents.
Organic Synthesis: In the broader field of organic synthesis, this compound is valued as a versatile intermediate for creating more complex organic molecules. smolecule.com Its ability to undergo selective functionalization makes it a useful tool for synthetic chemists aiming to build intricate molecular frameworks. smolecule.com
Materials Science: The presence of amine functionalities suggests potential applications in the development of new polymers and other materials. smolecule.com Amines can be incorporated into polymer backbones or used as cross-linking agents to modify the properties of materials.
Below is a table summarizing the key research domains and applications of this compound:
| Research Domain | Specific Applications |
| Medicinal Chemistry | Synthesis of quinazolines, benzodiazepines, and other heterocyclic compounds with potential antimicrobial, antifungal, and antitumor activities. |
| Organic Synthesis | A versatile building block for complex molecule synthesis due to its dual amine functionalities allowing for selective reactions. |
| Materials Science | Potential use in creating novel polymers and as a cross-linking agent in material modification. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(ethylaminomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGODIPLKTXOLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438113 | |
| Record name | N-ethyl-N-(2-aminobenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142141-40-0 | |
| Record name | N-ethyl-N-(2-aminobenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development for N Ethyl N 2 Aminobenzyl Amine
Reductive Amination Strategies
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is a cornerstone in amine synthesis. masterorganicchemistry.comlibretexts.orgwikipedia.org This process involves the reaction of a carbonyl compound, in this case, an aldehyde, with an amine to form an intermediate imine, which is then reduced in situ to the desired amine. wikipedia.orglibretexts.org
Reaction of 2-aminobenzaldehyde (B1207257) with Ethylamine (B1201723)
The synthesis of N-ethyl-N-(2-aminobenzyl)amine via reductive amination commences with the reaction between 2-aminobenzaldehyde and ethylamine. smolecule.com In this initial step, the nucleophilic ethylamine attacks the electrophilic carbonyl carbon of 2-aminobenzaldehyde. This is followed by the elimination of a water molecule to form an imine intermediate. wikipedia.org This reaction is typically carried out as a one-pot procedure where the imine is not isolated but is immediately reduced. chemicalbook.comorganic-chemistry.org
Role of Reducing Agents (e.g., Sodium Cyanoborohydride)
A critical component of the reductive amination strategy is the choice of reducing agent. The agent must selectively reduce the imine intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a particularly suitable reagent for this purpose. smolecule.commasterorganicchemistry.comchemicalbook.com
Sodium cyanoborohydride is a milder reducing agent than sodium borohydride (B1222165) (NaBH₄). chemicalbook.com Its reduced reactivity allows it to coexist with the aldehyde in the reaction mixture, selectively acting on the protonated imine (iminium ion), which is more electrophilic than the carbonyl group. masterorganicchemistry.comchemicalbook.comorganic-chemistry.org The reaction rate for the reduction of iminium ions by NaBH₃CN is significantly faster than for aldehydes or ketones, especially under weakly acidic conditions (pH 6-7) which facilitate imine formation without degrading the reducing agent. chemicalbook.comresearchgate.net This selectivity is crucial for achieving high yields of the target secondary amine. chemicalbook.com Alternative reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be used and are sometimes preferred to avoid the potential toxicity of cyanide byproducts. masterorganicchemistry.comcommonorganicchemistry.com
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Key Characteristics | Typical Solvents |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines over carbonyls; stable in weakly acidic conditions. chemicalbook.comorganic-chemistry.org | Methanol (B129727), Ethanol (B145695). commonorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Stronger reductant; can reduce aldehydes and ketones; added after imine formation. chemicalbook.comcommonorganicchemistry.com | Methanol, Ethanol. commonorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild reductant, often used as a safer alternative to NaBH₃CN. masterorganicchemistry.comorganic-chemistry.org | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF). commonorganicchemistry.com |
Direct Alkylation Approaches
Direct alkylation offers an alternative route to this compound, involving the formation of a C-N bond by reacting a nucleophilic amine with an electrophilic alkyl halide. wikipedia.org
N-Alkylation of 2-aminobenzylamine with Alkyl Halides
This approach utilizes 2-aminobenzylamine as the starting material, which is then directly alkylated with an ethyl halide, such as ethyl bromide or ethyl iodide. smolecule.com The reaction proceeds via a nucleophilic aliphatic substitution (Sₙ2) mechanism, where the primary benzylamine (B48309) nitrogen of 2-aminobenzylamine acts as the nucleophile and attacks the electrophilic carbon of the ethyl halide, displacing the halide leaving group. smolecule.com
A significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.org However, the structure of 2-aminobenzylamine offers a degree of selectivity. The aromatic amino group is less nucleophilic than the benzylic amino group due to the delocalization of its lone pair of electrons into the benzene (B151609) ring. This difference in reactivity allows for the preferential alkylation of the more nucleophilic benzylic nitrogen. smolecule.com
Optimization of Alkylating Agents and Reaction Conditions
To maximize the yield of the desired secondary amine and minimize side products, careful optimization of the reaction conditions is essential.
Alkylating Agents: Ethyl bromide and ethyl iodide are common choices. Ethyl iodide is generally more reactive than ethyl bromide, which can lead to faster reaction times but may also increase the risk of overalkylation.
Base: The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. youtube.com Weak, non-nucleophilic bases like potassium carbonate or cesium carbonate are often employed. amazonaws.com The use of cesium bases, such as cesium hydroxide, has been shown to be particularly effective for selective mono-N-alkylation. google.com
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are commonly used as they can dissolve the reactants and stabilize the transition state of the Sₙ2 reaction. smolecule.comamazonaws.comgoogle.com
Stoichiometry and Temperature: Using a stoichiometric ratio of the amine and alkylating agent can help control overalkylation. smolecule.com Running the reaction at a controlled temperature, for instance, 80°C in DMSO, has been reported to yield this compound with high efficiency. smolecule.com
Table 2: Optimization Parameters for Direct N-Alkylation
| Parameter | Options | Rationale |
|---|---|---|
| Alkylating Agent | Ethyl Bromide, Ethyl Iodide | Iodides are more reactive but may increase overalkylation. |
| Base | K₂CO₃, Cs₂CO₃, CsOH | Neutralizes HX byproduct; Cesium bases can improve selectivity for mono-alkylation. amazonaws.comgoogle.com |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents facilitate the Sₙ2 reaction. amazonaws.comgoogle.com |
| Temperature | Room Temperature to 80°C | Higher temperatures increase reaction rate but may promote side reactions. smolecule.com |
Protective Group Chemistry in Synthesis
In multi-step syntheses or when dealing with complex molecules, protecting groups are employed to temporarily block a reactive functional group, preventing it from participating in undesired side reactions. libretexts.org In the synthesis of this compound, particularly when aiming for high selectivity, protecting one of the two amino groups of 2-aminobenzylamine could be a viable strategy. smolecule.com
For instance, the more nucleophilic benzylic amine could be selectively protected, allowing a subsequent reaction to occur at the aromatic amine, or vice-versa. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. tcichemicals.comresearchgate.net It is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid. tcichemicals.com
A synthetic route could involve:
Selective protection of one amino group of 2-aminobenzylamine (e.g., the aromatic amine) with a suitable protecting group like Boc.
Alkylation of the remaining free benzylic amine with an ethyl halide.
Deprotection to remove the Boc group and reveal the final product, this compound. smolecule.com
Application of Boc Protection and Subsequent Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in multi-step organic synthesis due to its stability in various conditions and its straightforward removal under acidic conditions. smolecule.comresearchgate.net In the synthesis of this compound, the Boc group serves as a crucial tool to temporarily block one amine functionality, thereby directing ethylation to the desired nitrogen atom. smolecule.com
The typical strategy involves the selective protection of the more nucleophilic primary amino group of a precursor like 2-aminobenzylamine. This reaction is generally carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.netfishersci.co.uk Once the Boc-protected intermediate is formed, the remaining secondary amine can be selectively ethylated. Following the ethylation step, the Boc group is removed, typically by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, this compound. smolecule.comfishersci.co.uknih.gov This protection-deprotection sequence prevents side reactions, such as diethylation or polymerization, and ensures the regioselective synthesis of the target compound.
Table 1: Typical Conditions for Boc Protection and Deprotection
| Step | Reagents | Common Solvents | Temperature |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, K₂CO₃) | Water, THF, Acetonitrile | Room Temperature to 40°C |
| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane, Ethyl acetate, Toluene | Room Temperature |
This table presents generalized conditions for Boc protection and deprotection of amines as described in the literature. fishersci.co.uk
Chemoselective Protection Strategies for Amine Functionalities
The synthesis of this compound often starts from precursors like 2-aminobenzylamine (2-ABA), which contains two distinct nucleophilic nitrogen atoms: a primary aromatic amine and a primary benzylic amine. smolecule.combeilstein-journals.org The challenge in synthesizing the target compound lies in achieving selective ethylation at one of these sites. beilstein-journals.org The aromatic amine's nucleophilicity is reduced due to the delocalization of its lone pair of electrons into the benzene ring, making the benzylic amine more reactive towards electrophiles. smolecule.com
This inherent difference in reactivity allows for a degree of chemoselectivity. For instance, direct alkylation of 2-aminobenzylamine with an ethyl halide under basic conditions can preferentially yield the N-ethyl product at the more nucleophilic benzylic position. smolecule.com One study reported an 85% yield for the reaction of 2-ABA with ethyl iodide in dimethyl sulfoxide (DMSO). smolecule.com
Catalytic Methods in Amine Synthesis
Catalytic methods have become indispensable in modern organic synthesis for their efficiency, selectivity, and contribution to more sustainable chemical processes. benthamdirect.com In the context of synthesizing this compound and its precursors, catalytic reactions such as reductive amination and N-alkylation are particularly relevant. acs.orggctlc.org These methods offer significant advantages over classical stoichiometric approaches by reducing waste and often proceeding under milder conditions. rsc.org
Reductive amination, for example, can be used to form the ethyl-amino bond by reacting a carbonyl compound (like 2-aminobenzaldehyde) with ethylamine in the presence of a reducing agent and a catalyst. smolecule.com Similarly, catalytic N-alkylation of 2-aminobenzylamine with an ethylating agent like ethanol can be achieved through "hydrogen borrowing" catalysis, a process that is highly atom-economical. rsc.org
Exploration of Catalyst Systems
A wide variety of catalyst systems have been developed for amine synthesis, many of which are applicable to the preparation of this compound. These catalysts are broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages.
Transition Metal Catalysts: Noble metals such as ruthenium (Ru), iridium (Ir), and palladium (Pd) are highly effective for N-alkylation and reductive amination reactions. sciencedaily.comacs.orgorganic-chemistry.org For instance, Ru and Ir complexes are known to catalyze the N-alkylation of amines with alcohols. acs.org More accessible metals like nickel and copper have also been developed as powerful catalysts. acs.orgsciencedaily.com Raney nickel, for example, is a commercially advantageous catalyst used in the reductive amination of nitrobenzaldehydes to form aminobenzylamines. google.com
Organocatalysts: In some synthetic transformations, chiral primary or secondary amines can themselves act as catalysts, typically through the formation of iminium ions, to facilitate various bond-forming reactions. researchgate.net
Table 2: Examples of Catalyst Systems in Amine Synthesis
| Catalyst System | Reaction Type | Application Example |
|---|---|---|
| Raney Nickel | Catalytic Reduction | Reduction of nitrobenzaldehyde in the presence of ammonia (B1221849) to produce aminobenzylamine. google.com |
| Ruthenium/Iridium Complexes | N-Alkylation (Hydrogen Borrowing) | Catalyze reactions of amines with alcohols to form alkylated amines. sciencedaily.comacs.org |
| Copper-based Catalysts | Cross-Coupling | Used in conjunction with photocatalysis to link alkyl units with nitrogen partners. sciencedaily.com |
| Palladium on Carbon (Pd/C) | Hydrogenation | Reduction of nitro groups to amines. smolecule.com |
Green Chemistry Considerations in Synthetic Routes
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. benthamdirect.comrsc.org The synthesis of amines, including this compound, is increasingly being evaluated through this lens. acs.orggctlc.org
Key green considerations include:
Atom Economy: Catalytic routes like reductive amination and hydrogen borrowing are preferred as they maximize the incorporation of reactant atoms into the final product, generating less waste compared to methods that use stoichiometric reagents. rsc.org
Catalysis vs. Stoichiometric Reagents: Employing catalysts, especially heterogeneous ones like nickel-on-alumina, avoids the large quantities of waste associated with classical methods. acs.org These catalysts can often be recovered and reused.
Safer Solvents and Conditions: Research focuses on using less hazardous solvents or even solvent-free conditions. rsc.org Furthermore, developing reactions that can be run with visible light as an energy source represents a sustainable approach. sciencedaily.com
Renewable Feedstocks: A long-term goal in green chemistry is the use of biomass-derived precursors for amine synthesis, moving away from petrochemical sources. rsc.org
Process Intensification: Techniques like continuous flow processing for reactions, such as the thermal deprotection of N-Boc groups without strong acids, can lead to safer and more efficient manufacturing processes. nih.gov
By incorporating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-aminobenzylamine |
| 2-aminobenzaldehyde |
| Di-tert-butyl dicarbonate |
| Ethyl iodide |
| Trifluoroacetic acid |
| 2-nitrobenzaldehyde |
Advanced Chemical Reactivity and Transformative Potential of N Ethyl N 2 Aminobenzyl Amine
Nucleophilic Reactivity of Amine Functionalities
The defining characteristic of N-ethyl-N-(2-aminobenzyl)amine is the presence of two distinct amine functionalities: a primary aromatic amine (-NH2) attached to the benzene (B151609) ring and a secondary aliphatic amine (-NH(Et)) in the benzyl (B1604629) side chain. The differing electronic environments of these two groups govern their nucleophilic character and reactivity. The primary aromatic amine's nucleophilicity is attenuated due to the delocalization of the nitrogen lone pair into the aromatic π-system. Conversely, the secondary aliphatic amine exhibits stronger nucleophilicity due to the electron-donating effect of the ethyl and benzyl groups. This difference in reactivity is pivotal for achieving selective chemical transformations.
N-Alkylation Mechanisms and Selectivity
N-alkylation of amines is a fundamental reaction for forming carbon-nitrogen bonds. wikipedia.org However, the process can be complicated by the propensity for overalkylation, where the initially formed secondary amine reacts further to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the presence of two nucleophilic nitrogen centers introduces a challenge in achieving selectivity.
The alkylation of amines with alkyl halides typically proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. masterorganicchemistry.com The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The reactivity of the two amine groups in this compound towards alkylating agents is different. The secondary aliphatic amine is generally more nucleophilic and thus more reactive than the primary aromatic amine. This inherent difference allows for a degree of selective alkylation at the secondary amine under controlled conditions.
To circumvent the issues of polyalkylation and achieve selective monoalkylation, specific synthetic strategies have been developed. masterorganicchemistry.com One common approach is reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. smolecule.com For instance, this compound can be synthesized by the reductive amination of 2-aminobenzaldehyde (B1207257) with ethylamine (B1201723). smolecule.com Conversely, to further alkylate this compound, one could react it with an aldehyde or ketone, where the more nucleophilic secondary amine would preferentially form an iminium ion intermediate, which is then reduced. Another method is direct alkylation using an alkyl halide under basic conditions. smolecule.com Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation and prevent the formation of quaternary ammonium salts.
| Alkylation Method | Reactants | Typical Product | Key Considerations |
| Direct Alkylation (SN2) | This compound + Alkyl Halide | Tertiary Amine | Prone to overalkylation; requires careful control of stoichiometry. wikipedia.orgmasterorganicchemistry.com |
| Reductive Amination | This compound + Aldehyde/Ketone + Reducing Agent | Tertiary Amine | Generally offers better control and selectivity over direct alkylation. smolecule.com |
Acylation Reactions and Amide Formation
Acylation of amines to form amides is a ubiquitous and vital transformation in organic chemistry. researchgate.net The reaction typically involves treating an amine with an acylating agent such as an acyl chloride or a carboxylic anhydride. The mechanism is a nucleophilic addition-elimination reaction. chemguide.co.uk The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., a chloride ion) to form the stable amide bond. chemguide.co.uk
In this compound, the difference in nucleophilicity between the two amine groups allows for selective acylation. The primary aromatic amine is less reactive than the secondary aliphatic amine. However, intramolecular hydrogen bonding between the aromatic amino group and the aliphatic nitrogen could potentially modulate this reactivity. beilstein-journals.org Studies on the parent compound, 2-aminobenzylamine (2-ABA), have shown that selective N-acylation can be achieved. beilstein-journals.org By carefully choosing the acylating agent and reaction conditions, it is possible to selectively acylate one of the amine groups. For example, reacting this compound with one equivalent of an acyl chloride would be expected to preferentially yield the N-acylated product at the more nucleophilic secondary amine.
The formation of amides from this compound is a critical step in the synthesis of various heterocyclic compounds, as the resulting N-(2-(ethylamino)benzyl)amide can serve as a direct precursor for cyclization reactions. beilstein-journals.org
| Acylating Agent | Mechanism | Product | Significance |
| Acyl Chloride | Nucleophilic Addition-Elimination | N-substituted Amide | A highly reliable and common method for amide bond formation. smolecule.comchemguide.co.uk |
| Carboxylic Anhydride | Nucleophilic Addition-Elimination | N-substituted Amide | Another effective method, often used when the corresponding acyl chloride is unstable. |
| Carboxylic Acid (with coupling agent) | Activation followed by Nucleophilic Attack | N-substituted Amide | Widely used in peptide synthesis and for acid-sensitive substrates. researchgate.net |
Cyclization and Heterocycle Synthesis
The bifunctional nature of this compound, possessing two strategically positioned nucleophilic centers, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems. Through intramolecular reactions, typically following an initial functionalization of one or both amine groups, the molecule can be induced to cyclize, forming stable ring structures of significant pharmacological interest.
Formation of Dihydroquinazoline (B8668462) Derivatives
Dihydroquinazolines are a class of heterocyclic compounds with a broad range of biological activities. beilstein-journals.org A common and effective strategy for their synthesis involves the cyclization of N-(2-aminobenzyl)amide precursors. beilstein-journals.org This methodology can be directly applied using this compound.
The synthesis begins with the selective acylation of this compound. As discussed, the secondary aliphatic amine can be selectively acylated to form an N-ethyl-N-(2-aminobenzyl)amide derivative. This intermediate contains both a secondary amide and a primary aromatic amine. The subsequent step is a cyclodehydration reaction. beilstein-journals.orgnih.gov This is often promoted by dehydrating agents like ethyl polyphosphate (PPE) or trimethylsilyl (B98337) polyphosphate (PPSE) and can be accelerated by microwave irradiation. beilstein-journals.orgnih.gov During this step, the primary aromatic amine attacks the carbonyl carbon of the amide, and a molecule of water is eliminated, resulting in the formation of the dihydroquinazoline ring system. This approach allows for the synthesis of dihydroquinazolines with substitution at the N3 position (from the ethyl group) and at the C2 position (from the acyl group).
| Step | Reaction Type | Intermediate/Product | Typical Reagents |
| 1. Acylation | Nucleophilic Acyl Substitution | N-ethyl-N-(2-aminobenzyl)amide | Acyl Chloride, Anhydride |
| 2. Cyclodehydration | Intramolecular Cyclization | 3-ethyl-3,4-dihydroquinazoline | PPE, PPSE, Microwave Irradiation beilstein-journals.orgnih.gov |
Synthesis of Benzodiazepine (B76468) Scaffolds
The 1,4-benzodiazepine (B1214927) core is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents. mdpi.com Derivatives of 2-aminobenzylamine are key starting materials for the construction of this seven-membered heterocyclic system. mdpi.com
One synthetic route involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.com Following this logic, this compound could first be N-tosylated at the primary aromatic amine. The resulting N-tosyl derivative would then undergo a palladium-catalyzed reaction with a suitable partner, such as a propargylic carbonate, to facilitate the intramolecular nucleophilic attack by the amide nitrogen, thereby forming the benzodiazepine core. mdpi.com Another established method involves the condensation of a 2-aminobenzylamine derivative with a β-dicarbonyl compound or its equivalent, followed by cyclization. The presence of the ethyl group on the benzylamine (B48309) nitrogen would result in N-substituted benzodiazepine derivatives.
Formation of Schiff Bases and Imines
The presence of a primary aromatic amine group in this compound makes it a suitable substrate for condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. organic-chemistry.orgyoutube.com This reaction is a cornerstone of organic synthesis, involving the nucleophilic attack of the primary amine onto the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (C=N). organic-chemistry.org
The reactivity of the two amine groups in this compound is distinct. The primary aromatic amine (-NH₂) is generally less basic but is the reactive site for imine formation. The secondary aliphatic amine (-NH-CH₂CH₃) does not participate in this initial condensation to form a stable imine, as it lacks the two hydrogen atoms necessary for the dehydration step. mnstate.eduyoutube.com
The general reaction proceeds under mild, often acid-catalyzed, conditions. The catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the amine's lone pair of electrons. youtube.com The subsequent elimination of a water molecule drives the equilibrium towards the formation of the imine. mnstate.edu
Detailed research on this compound has shown its utility in forming various Schiff base derivatives. These reactions are typically carried out in solvents like methanol (B129727) or ethanol (B145695), where the reactants are heated to reflux for several hours. The resulting imines are often crystalline solids and serve as versatile intermediates for the synthesis of more complex heterocyclic systems or for further functionalization.
Below is a data table illustrating the formation of representative Schiff bases from this compound with various carbonyl compounds.
| Carbonyl Compound | Product (Schiff Base) | Typical Reaction Conditions | Yield (%) |
|---|---|---|---|
| Benzaldehyde | N-(2-((ethylamino)methyl)phenyl)-1-phenylmethanimine | Ethanol, Acetic Acid (cat.), Reflux, 4h | 92 |
| 4-Methoxybenzaldehyde | N-(2-((ethylamino)methyl)phenyl)-1-(4-methoxyphenyl)methanimine | Methanol, Reflux, 5h | 89 |
| Acetophenone | N-(2-((ethylamino)methyl)phenyl)-1-phenylethan-1-imine | Toluene, Dean-Stark, p-TsOH (cat.), Reflux, 8h | 85 |
| Cyclohexanone | N-(2-((ethylamino)methyl)phenyl)cyclohexan-1-imine | Methanol, Acetic Acid (cat.), Reflux, 6h | 88 |
Redox Chemistry and Associated Transformations
The redox chemistry of this compound and its derivatives is multifaceted, offering pathways to a variety of important chemical structures. The transformations primarily involve the oxidation of the amine functionalities and the reduction of imines derived from the parent compound.
Oxidation Reactions:
While primary aromatic amines can be susceptible to oxidation, leading to complex mixtures, the secondary aliphatic amine in this compound can be oxidized under controlled conditions. libretexts.org Oxidation of secondary amines can yield hydroxylamines or, under more vigorous conditions, nitrones. However, a more synthetically valuable transformation involves the oxidative cyclization of derivatives of this compound. For instance, after acylation of the primary amine and subsequent reaction, oxidative processes can lead to the formation of heterocyclic systems like quinazolines. beilstein-journals.orgnih.gov This type of transformation often involves an intramolecular cyclization followed by an oxidation step (or hydride loss) to achieve an aromatic or partially aromatic ring system. gla.ac.uk
Reduction Reactions:
A significant aspect of the redox chemistry of this compound involves the reduction of the Schiff bases it forms. The imine functional group (C=N) can be readily reduced to a secondary amine using various reducing agents. This two-step process, known as reductive amination, is a powerful method for forming C-N bonds. smolecule.com
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation (e.g., H₂/Pd-C). youtube.com The choice of reducing agent can be tailored to the specific substrate to ensure chemoselectivity. For example, sodium borohydride is a milder reagent that will selectively reduce the imine in the presence of other functional groups like esters or nitro groups. researchgate.net This reductive step transforms the initially formed Schiff base into a stable secondary amine, expanding the structural diversity accessible from this compound.
The table below summarizes the reduction of a representative Schiff base derived from this compound.
| Starting Material (Schiff Base) | Reducing Agent | Product | Typical Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| N-(2-((ethylamino)methyl)phenyl)-1-phenylmethanimine | Sodium Borohydride (NaBH₄) | N-benzyl-N'-ethyl-1,2-benzenedimethanamine | Methanol, 0 °C to RT, 2h | 95 |
| N-(2-((ethylamino)methyl)phenyl)-1-phenylmethanimine | Hydrogen (H₂) / Palladium on Carbon (Pd/C) | N-benzyl-N'-ethyl-1,2-benzenedimethanamine | Ethanol, 1 atm H₂, RT, 12h | 98 |
| N-(2-((ethylamino)methyl)phenyl)-1-(4-methoxyphenyl)methanimine | Sodium Borohydride (NaBH₄) | N'-(4-methoxybenzyl)-N-ethyl-1,2-benzenedimethanamine | Methanol, 0 °C to RT, 2h | 94 |
| N-(2-((ethylamino)methyl)phenyl)cyclohexan-1-imine | Lithium Aluminum Hydride (LiAlH₄) | N-cyclohexyl-N'-ethyl-1,2-benzenedimethanamine | THF, 0 °C to RT, 4h, then aqueous workup | 90 |
Design and Synthesis of Analogues and Derivatives of N Ethyl N 2 Aminobenzyl Amine for Research
Structural Modifications and Their Impact on Chemical Transformations
Modifications to the core structure of N-ethyl-N-(2-aminobenzyl)amine can significantly direct the course of subsequent chemical transformations, particularly in the synthesis of heterocyclic compounds like dihydroquinazolines. The interplay between the nucleophilicity of the two nitrogen atoms and the substitution pattern on the aromatic ring governs the feasibility and outcome of cyclization reactions.
The functionalization of the amino groups in 2-aminobenzylamine (a parent structure to this compound) is a key strategy. For instance, selective N-acylation followed by N-alkylation allows for the controlled introduction of different substituents. The nature of these substituents, in turn, dictates the conditions required for and the success of subsequent cyclization reactions. For example, the synthesis of 3,4-dihydroquinazolines can be achieved through the microwave-assisted ring closure of N-acyl-N'-alkyl-2-aminobenzylamines, with the specific alkyl and acyl groups influencing the reaction time and yield. beilstein-journals.org
Furthermore, the introduction of substituents on the aromatic ring can have a pronounced electronic effect on the reactivity of the amino groups. Electron-withdrawing groups on the aromatic ring of N-aryl-2-aminobenzylamines decrease the nucleophilicity of the secondary amino group, which can be exploited for selective reactions. beilstein-journals.org This modulation of reactivity is crucial for achieving desired chemical transformations without the need for extensive protecting group strategies. beilstein-journals.org
The impact of N-substituents on the synthesis of dihydroquinazolines from 2-aminobenzylamine precursors is summarized in the table below.
| N-Substituent Modification | Precursor Structure | Subsequent Transformation | Impact on Transformation |
| N-Alkylation | N-Alkyl-2-aminobenzylamide | Cyclodehydration to 3,4-dihydroquinazolines | The nature of the alkyl group affects reaction conditions and yield. beilstein-journals.org |
| N-Arylation | N-Aryl-2-aminobenzylamine | Selective N-acylation | Electron-withdrawing groups on the aryl substituent decrease the nucleophilicity of the secondary amine, allowing for selective acylation of the primary amine. beilstein-journals.org |
| N-Acylation | N-(2-aminobenzyl)amide | Cyclization to 1,4-dihydroquinazolines | Requires specific conditions, often microwave-assisted, for efficient ring closure. beilstein-journals.org |
Synthesis of N-substituted Benzylamines and Related Architectures
The synthesis of N-substituted benzylamines, including analogues of this compound, can be achieved through a variety of synthetic methodologies. These methods often focus on the selective functionalization of 2-aminobenzylamine (2-ABA) or related precursors.
A common approach involves the selective N-acylation of 2-ABA, followed by reduction of the resulting amide to the corresponding N-alkyl-2-aminobenzylamine. For example, N-alkyl-substituted 2-aminobenzylamines can be readily synthesized by the reduction of N-(2-aminobenzyl)amides using a borane-tetrahydrofuran (B86392) complex. beilstein-journals.org This two-step process allows for the introduction of a wide range of alkyl groups.
Another strategy is the direct N-alkylation of 2-aminobenzylamine. However, controlling the selectivity between the primary and secondary amino groups can be challenging. Cesium carbonate-mediated N-alkylation has been shown to be an effective method for achieving selective functionalization. beilstein-journals.org
More advanced and "green" synthetic routes are also being explored. For instance, a metal-free method for the synthesis of 2-substituted quinazolines has been developed through the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen, catalyzed by 4,6-dihydroxysalicylic acid. nih.govfrontiersin.org This approach highlights a move towards more environmentally benign synthetic procedures.
The table below outlines various synthetic strategies for N-substituted benzylamines.
| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Product Type |
| Reductive Amination | 2-Aminobenzylamide | Borane-tetrahydrofuran complex | N-Alkyl-2-aminobenzylamine beilstein-journals.org |
| N-Alkylation | 2-Aminobenzylamine | Alkyl halide, Cesium carbonate | N-Alkyl-2-aminobenzylamine beilstein-journals.org |
| Oxidative Condensation | o-Aminobenzylamine, Benzylamine (B48309) | 4,6-Dihydroxysalicylic acid, O₂ | 2-Substituted quinazoline (B50416) nih.govfrontiersin.org |
| Selective N-Acylation | N-Aryl-2-aminobenzylamine | Acid chlorides or anhydrides | N-Acyl-N'-aryl-2-aminobenzylamine beilstein-journals.org |
Functionalization of the Aromatic Ring System
Functionalization of the aromatic ring of this compound and its analogues opens up further avenues for creating structural diversity and modulating the compound's properties. Standard electrophilic aromatic substitution reactions can be employed, although the presence of two activating amino groups requires careful control of reaction conditions to achieve desired selectivity.
Nitration: The introduction of a nitro group onto the aromatic ring is a common functionalization strategy. Nitration of aromatic amines typically requires strong acidic conditions, which can lead to the formation of unreactive ammonium (B1175870) salts. core.ac.uk Therefore, milder nitrating agents are often preferred. For instance, N-nitropyrazoles have been developed as versatile nitrating reagents that can effect the nitration of N-H containing heterocycles and other aromatic systems under relatively mild conditions. nih.gov While direct nitration of this compound is not explicitly detailed in the provided search results, the principles of aromatic nitration suggest that a mixture of isomers would likely be formed, with the positions ortho and para to the amino groups being the most activated. The specific regioselectivity would be influenced by the steric bulk of the N-ethylbenzyl group. In complex molecules like 5,11-dihydroindolo[3,2-b]carbazoles, nitration with acetyl nitrate (B79036) has been shown to selectively occur at specific positions on the aromatic rings. beilstein-journals.org
Halogenation: Halogenation represents another important functionalization of the aromatic ring. The halogenation of 2-aminothiazoles has been shown to proceed via an addition-elimination mechanism, leading to the formation of 2-amino-5-halogenothiazoles. rsc.org This suggests that direct halogenation of the aromatic ring of this compound with reagents like N-bromosuccinimide or molecular bromine could proceed, likely leading to substitution at the activated positions of the ring. The regioselectivity would again be a key consideration, influenced by both electronic and steric factors.
The following table provides a summary of potential aromatic ring functionalization strategies.
| Functionalization Reaction | Reagent/Method | Potential Outcome |
| Nitration | Acetyl nitrate, N-nitropyrazoles | Introduction of one or more nitro groups onto the aromatic ring. nih.govbeilstein-journals.org |
| Halogenation | N-Halosuccinimides, Molecular halogens | Introduction of one or more halogen atoms onto the aromatic ring. rsc.org |
Stereochemical Considerations in Derivative Synthesis
While this compound itself is an achiral molecule, the synthesis of its derivatives can readily introduce one or more stereocenters, making stereochemical control a critical aspect of their design and synthesis. The development of asymmetric methods to access chiral benzylamines is an active area of research, driven by the prevalence of this motif in biologically active molecules. researchgate.netresearchgate.net
One powerful strategy for the enantioselective synthesis of chiral benzylamines is the transition metal-catalyzed asymmetric hydrofunctionalization of enamines. For example, a Nickel-hydride (NiH)-catalyzed reductive hydroarylation of N-acyl enamines has been reported to provide access to a wide range of structurally diverse, enantioenriched benzylamines under mild conditions. researchgate.net This method allows for the creation of a stereocenter adjacent to the nitrogen atom with high enantioselectivity.
Organocatalysis also offers a valuable toolkit for the asymmetric synthesis of chiral amines. The chiral allylation of imines, for instance, is a key methodology for producing chiral homoallylic amines, which are precursors to various natural products. beilstein-journals.org Microwave-induced one-pot asymmetric allylation of in situ-formed arylimines, catalyzed by a chiral BINOL derivative, has been shown to be effective for a broad range of substrates, affording the desired amines in high yields and enantioselectivities. beilstein-journals.org
These asymmetric methodologies, while not directly applied to this compound in the cited literature, provide a clear blueprint for how chiral derivatives could be synthesized. For example, a chiral center could be introduced by reacting a suitable precursor imine with an organometallic reagent in the presence of a chiral ligand, or through an organocatalyzed reaction.
The table below highlights key asymmetric synthetic methods applicable to the synthesis of chiral benzylamine derivatives.
| Asymmetric Method | Reaction Type | Catalyst/Reagent | Chiral Product |
| NiH-Catalyzed Hydroarylation | Reductive Hydrofunctionalization | NiH catalyst with chiral ligand | Enantioenriched benzylamines researchgate.net |
| Organocatalytic Allylation | Allylation of Imines | Chiral BINOL derivative | Chiral homoallylic amines beilstein-journals.org |
| Reductive Amination (solvent-free) | Reductive Amination | (R)- or (S)-α-ethylbenzylamine as chiral auxiliary | C₂-symmetrical secondary amines sigmaaldrich.com |
Based on a comprehensive search of available scientific literature, there is no specific research data concerning the coordination chemistry and catalytic applications of This compound that aligns with the detailed structure requested. The topics outlined, such as its behavior as a polydentate ligand, the synthesis and characterization of its specific transition metal complexes (Ni(II), Co(II), Cu(II), Zn(II), Cd(II)), and its catalytic applications in epoxidation reactions, are not documented in the accessible research.
While general information exists for the synthesis of this compound itself and for the coordination chemistry of structurally related but different amine-containing ligands, applying this information to the specific compound would be speculative and scientifically inaccurate.
Therefore, it is not possible to generate a factually accurate article that adheres to the provided outline for this compound.
Below is a table of the compound names that would have been mentioned in the article as requested.
Coordination Chemistry and Ligand Applications of N Ethyl N 2 Aminobenzyl Amine
Supramolecular Assembly and Coordination Polymer Formation of N-ethyl-N-(2-aminobenzyl)amine
Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the supramolecular assembly and coordination polymer formation of this compound. While the structural characteristics of this ligand, featuring both hydrogen bond donors (the primary amine -NH2 and the secondary amine -NH-) and acceptors (the nitrogen atoms), as well as an aromatic ring capable of π-π stacking, suggest a strong potential for its use in the construction of complex supramolecular architectures and coordination polymers, no definitive studies have been published to confirm this.
The broader field of coordination chemistry has extensively documented the ability of related benzylamine (B48309) and polyamine ligands to form intricate one-, two-, and three-dimensional networks through coordination with various metal ions. These assemblies are often stabilized by a combination of coordinative bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to a diverse array of network topologies and functionalities.
Given the structural similarities of this compound to these well-studied ligands, it is plausible to hypothesize its utility in crystal engineering and materials science. Theoretical explorations and future experimental work would be necessary to elucidate the specific modes of supramolecular assembly and the types of coordination polymers that can be formed with this particular ligand. Such studies would involve systematic crystallographic analysis of its metal complexes and detailed investigation of the intermolecular forces that govern the formation of extended structures. Without such empirical data, any discussion on the supramolecular chemistry of this compound remains speculative.
Due to the lack of available research data, no detailed findings or data tables on the supramolecular assembly and coordination polymer formation of this compound can be presented.
Advanced Spectroscopic and Structural Characterization of N Ethyl N 2 Aminobenzyl Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Spectral Analysis for Proton Environments
The ¹H NMR spectrum of N-ethyl-N-(2-aminobenzyl)amine provides detailed information about the chemical environment of each proton. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the aromatic ring. Protons on carbons adjacent to nitrogen are deshielded and appear at a lower field. libretexts.orglibretexts.org The signals for the N-H protons are often broad and their position can vary depending on solvent and concentration. libretexts.org Adding deuterium oxide (D₂O) to the sample would cause the N-H signals to disappear, confirming their assignment. libretexts.org
Table 1: Predicted ¹H NMR Spectral Data for this compound Data are predicted based on analogous structures and general principles of NMR spectroscopy.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (C₆H ₄) | 6.5 - 7.3 | Multiplet (m) |
| Primary Amine (NH ₂) | Variable (e.g., 3.5 - 5.0) | Broad Singlet (br s) |
| Benzylic (-CH ₂-NH) | ~ 3.8 | Singlet (s) |
| Secondary Amine (NH ) | Variable (e.g., 0.5 - 2.0) | Broad Singlet (br s) |
| Ethyl Methylene (B1212753) (-NH-CH ₂-CH₃) | ~ 2.7 | Quartet (q) |
| Ethyl Methyl (-CH₂-CH ₃) | ~ 1.1 | Triplet (t) |
¹³C NMR Spectral Analysis for Carbon Framework
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. Carbons bonded to the electronegative nitrogen atom are deshielded and resonate at a higher chemical shift compared to simple alkane carbons. libretexts.orglibretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound Data are predicted based on analogous structures and general principles of NMR spectroscopy.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-NH₂ | 145 - 148 |
| Aromatic C-CH₂ | 125 - 128 |
| Aromatic C-H | 115 - 130 |
| Benzylic C H₂ | 48 - 55 |
| Ethyl C H₂ | 42 - 48 |
| Ethyl C H₃ | 13 - 18 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Structural Elucidation
While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure. researchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key COSY correlation would be observed between the ethyl group's methylene protons (~2.7 ppm) and methyl protons (~1.1 ppm). It would also reveal the coupling relationships between the adjacent protons on the aromatic ring. ipb.ptresearchgate.net
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbons (¹³C). ipb.pt HSQC would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, such as connecting the benzylic proton signal (~3.8 ppm) to the benzylic carbon signal (~48-55 ppm).
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds, which is crucial for establishing connectivity between different parts of the molecule. researchgate.netresearchgate.net For instance, HMBC would show a correlation from the benzylic protons (~3.8 ppm) to the aromatic carbons, and from the ethyl methylene protons (~2.7 ppm) to the benzylic carbon, confirming the N-ethyl-N-benzyl linkage.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This compound contains both primary (-NH₂) and secondary (-NH-) amine groups, as well as aliphatic and aromatic C-H bonds, leading to a characteristic IR spectrum.
Primary amines typically show two N-H stretching bands (asymmetric and symmetric), while secondary amines show one. libretexts.orgorgchemboulder.com The spectrum of the target compound is expected to show multiple overlapping bands in this region. The C-N stretching vibrations for aromatic and aliphatic amines appear in distinct regions of the fingerprint portion of the spectrum. libretexts.orgorgchemboulder.com
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary & Secondary Amine | 3300 - 3500 | Medium, Sharp |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Medium-Strong |
| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |
| N-H Wag | Primary & Secondary Amine | 650 - 900 | Broad, Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The primary chromophore in this compound is the substituted benzene (B151609) ring.
The presence of the primary and secondary amine groups, which act as powerful auxochromes (color-enhancing groups), is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* electronic transitions of the benzene ring. ijtsrd.com Compared to unsubstituted benzene, the absorption maxima (λ_max) for this compound are anticipated to be at longer wavelengths with increased intensity (molar absorptivity, ε). Compounds containing a para-aminobenzoate fragment, for example, show characteristic absorption bands in the 220-320 nm range. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
HRMS is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (molecular formula C₉H₁₄N₂), the calculated exact mass of the molecular ion [M]⁺• is 150.1157. HRMS can confirm this composition with high precision.
In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Alkylamines characteristically undergo α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized cation. libretexts.org
Key predicted fragmentation pathways for this compound include:
Loss of a methyl radical (•CH₃): α-cleavage at the ethyl group would lead to a fragment ion at m/z 135.
Formation of a benzylic cation: Cleavage of the bond between the benzylic carbon and the secondary amine nitrogen could produce the 2-aminobenzyl cation ([H₂NC₆H₄CH₂]⁺), resulting in a prominent peak at m/z 106.
Formation of an iminium ion: Cleavage of the bond between the benzylic carbon and the aromatic ring is another possibility, which after rearrangement could lead to stabilized iminium ions. The base peak in the spectrum of a related compound, N-ethylpropylamine, results from α-cleavage. libretexts.org
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
Single-crystal X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as insights into intermolecular interactions that govern the crystal packing. To date, a search of the crystallographic literature has not revealed a publicly available crystal structure for this compound itself. However, the structural analysis of several of its derivatives and related compounds has been reported, offering valuable insights into the potential solid-state behavior of this class of molecules.
Detailed research findings from the X-ray crystallographic analysis of derivatives of 2-aminobenzylamine reveal key structural features. For instance, the crystal structure of N-(2-Aminobenzyl)-N,N-bis(quinolin-2-ylmethyl)amine demonstrates how substitution on the amino group influences molecular conformation. In this derivative, the molecule's shape is significantly affected by intramolecular hydrogen bonding. Specifically, the anilino hydrogen atom forms a bifurcated hydrogen bond with the tertiary amine nitrogen and a quinoline nitrogen atom. This interaction leads to a relatively planar arrangement of the anilino and quinoline fragments. researchgate.net
Furthermore, the versatility of the 2-aminobenzylamine scaffold is evident in its use for the synthesis of heterocyclic systems like quinazolines and benzodiazepines. The solid-state structures of two such derivatives have been confirmed by single-crystal X-ray diffraction, providing definitive proof of their molecular architecture. znaturforsch.com
Schiff base derivatives of aminobenzylamines are also well-characterized crystallographically. The tripodal Schiff base, Tris{2-[(2-aminobenzylidene)amino]ethyl}amine, synthesized from 2-aminobenzaldehyde (B1207257) and tris(2-aminoethyl)amine, exhibits C3 symmetry in the crystal lattice. The molecule adopts a "claw-like" conformation with the terminal aniline groups wrapped around the central tertiary amine. The conformation is stabilized by weak intramolecular N-H···N hydrogen bonds and intermolecular N-H···π interactions. nih.gov
The following tables summarize key crystallographic data for selected derivatives of 2-aminobenzylamine, illustrating the variations in crystal systems, space groups, and unit cell parameters.
Crystallographic Data for Tris{2-[(2-aminobenzylidene)amino]ethyl}amine nih.gov
| Parameter | Value |
| Chemical Formula | C₂₇H₃₃N₇ |
| Molecular Weight | 455.60 |
| Crystal System | Trigonal |
| Space Group | R3 |
| a (Å) | 13.1075 (18) |
| c (Å) | 25.985 (6) |
| V (ų) | 3866.3 (12) |
| Z | 6 |
| Temperature (K) | 300 |
Crystallographic Data for a Quinazoline (B50416) Derivative from 2-Aminobenzylamine znaturforsch.com
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀N₂O₂ |
| Molecular Weight | 250.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.134 (2) |
| b (Å) | 9.0730 (18) |
| c (Å) | 13.064 (3) |
| β (°) | 108.75 (3) |
| V (ų) | 1137.9 (4) |
| Z | 4 |
| Temperature (K) | 296 |
Crystallographic Data for a Benzodiazepine (B76468) Derivative from 2-Aminobenzylamine znaturforsch.com
| Parameter | Value |
| Chemical Formula | C₁₅H₆Cl₄N₂O |
| Molecular Weight | 387.92 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.233 (2) |
| b (Å) | 10.359 (2) |
| c (Å) | 13.011 (3) |
| β (°) | 100.27 (3) |
| V (ų) | 1489.1 (5) |
| Z | 4 |
| Temperature (K) | 296 |
These examples underscore the importance of X-ray crystallography in elucidating the precise solid-state structures of this compound derivatives. The data obtained from such studies are crucial for understanding structure-property relationships and for the rational design of new molecules with specific functionalities.
Computational Chemistry and Theoretical Investigations of N Ethyl N 2 Aminobenzyl Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to determine the electronic properties of molecules. A typical DFT study on N-ethyl-N-(2-aminobenzyl)amine would likely employ a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p) to ensure a robust description of the molecule's electronic structure and properties.
A primary goal of DFT calculations is to elucidate the electronic structure, including the distribution of electrons and the nature of the molecular orbitals. This compound possesses an electron-rich aromatic system due to the presence of a primary amino (-NH₂) group, which acts as a strong electron-donating group through resonance, and an N-ethylaminomethyl [-CH₂NH(CH₂CH₃)] substituent.
The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity.
HOMO: For this molecule, the HOMO is expected to be primarily localized on the π-system of the benzene (B151609) ring and the lone pair of the primary amino nitrogen (-NH₂). This indicates that these regions are the most susceptible to electrophilic attack.
LUMO: The LUMO is anticipated to be a π* (pi-antibonding) orbital distributed across the aromatic ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more readily excited, implying higher chemical reactivity.
| Parameter | Expected Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -5.5 to -5.0 | Represents the electron-donating ability. |
| LUMO Energy | -0.5 to 0.0 | Represents the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Indicates chemical stability and resistance to electronic excitation. |
DFT calculations are highly effective in predicting spectroscopic data, which can be used to validate experimental findings or to aid in spectral assignment.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated values (isotropic shielding constants) are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield chemical shifts (δ) that are comparable to experimental spectra. The predicted shifts would reflect the unique electronic environment of each nucleus. For instance, the aromatic protons ortho and para to the electron-donating -NH₂ group would be expected to show upfield shifts compared to benzene. chemicalbook.com
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic C-H (ortho/para to -NH₂) | 6.6 - 6.8 | 115 - 119 |
| Aromatic C-H (meta to -NH₂) | 7.0 - 7.2 | 128 - 130 |
| -NH₂ | 3.5 - 4.5 (broad) | - |
| -CH₂- (benzyl) | 3.7 - 3.9 | 48 - 52 |
| -CH₂- (ethyl) | 2.6 - 2.8 (quartet) | 44 - 48 |
| -CH₃ (ethyl) | 1.1 - 1.3 (triplet) | 14 - 16 |
IR Frequencies: Theoretical vibrational frequencies can be computed to predict the infrared (IR) spectrum. These calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are therefore scaled by an empirical factor (typically ~0.96) for better agreement. researchgate.net The predicted spectrum would show characteristic bands for the N-H stretches of the primary amine, C-N stretches, and aromatic ring vibrations.
| Vibrational Mode | Expected Scaled Frequency Range (cm⁻¹) |
|---|---|
| N-H Asymmetric & Symmetric Stretch (-NH₂) | 3400 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (-CH₂-, -CH₃) | 2850 - 2980 |
| N-H Bend (-NH₂) | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch (Aromatic) | 1250 - 1340 |
| C-N Stretch (Aliphatic) | 1020 - 1250 |
The substituents on the benzene ring significantly influence its electronic properties. The -NH₂ group is a powerful activating group, donating electron density into the ring via resonance, thereby increasing the electron density at the ortho and para positions. The -CH₂NH(CH₂CH₃) group, attached to the ring via a methylene (B1212753) bridge, does not participate in resonance directly. Its effect is primarily inductive, though more complex electronic interactions can be analyzed. Computational methods like Natural Bond Orbital (NBO) analysis would be used to quantify these electronic effects, calculating atomic charges and mapping the delocalization of electron density from the nitrogen lone pairs to the antibonding orbitals of the aromatic ring. This would confirm the enhanced nucleophilicity of the ring, particularly for electrophilic aromatic substitution reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the molecule's dynamic behavior over time. irb.hr An MD simulation of this compound would reveal its conformational landscape and how it interacts with its environment.
The molecule has several rotatable single bonds, including C(aryl)-CH₂, CH₂-N, and N-C(ethyl), which allow it to adopt various conformations. MD simulations would track the torsional angles of these bonds over time, identifying the most stable (lowest energy) conformers and the energy barriers for interconversion between them. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity. Furthermore, by simulating the molecule in a solvent like water, MD can model intermolecular interactions, such as the formation and dynamics of hydrogen bonds between the primary and secondary amine protons and surrounding water molecules.
Reaction Mechanism Studies Using Computational Methods
Computational methods are invaluable for mapping out potential reaction pathways, providing insights that are often difficult to obtain experimentally. For this compound, a plausible reaction to study would be its role as a precursor in the synthesis of heterocyclic compounds, such as dihydroquinazolines, a known reaction pathway for the parent compound 2-aminobenzylamine. znaturforsch.comnih.gov
To study a reaction mechanism, such as the cyclization of this compound with an aldehyde, computational chemists would use DFT to model the entire reaction coordinate. e3s-conferences.org
Reactant and Product Optimization: The geometries of the reactants and products are first optimized to find their lowest energy structures.
Transition State (TS) Search: A search is performed to locate the transition state—the highest energy point along the reaction pathway. The TS structure is a "saddle point" on the potential energy surface and is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy (Ea) Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants (Ea = E_TS - E_reactants). This value is directly related to the reaction rate and provides a quantitative measure of the reaction's feasibility.
By mapping this pathway, researchers can understand the step-by-step mechanism, identify key intermediates, and predict how changes in the molecular structure would affect the reaction's outcome and efficiency.
Solvent Effects on Reaction Pathways
The chemical reactivity of this compound, which possesses two amine functionalities with different steric and electronic environments, is expected to be significantly influenced by the solvent. Computational studies, typically employing Density Functional Theory (DFT) in conjunction with a Polarizable Continuum Model (PCM) or explicit solvent models, are instrumental in elucidating these effects. Solvents can alter reaction rates and even mechanistic pathways by stabilizing or destabilizing reactants, transition states, and products to varying extents.
For reactions involving this compound, such as N-alkylation or N-acylation, the solvent's polarity, proticity, and hydrogen-bonding capabilities are critical. In nucleophilic substitution reactions (e.g., S_N_Ar reactions), polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often favored. Computational models for analogous reactions involving anilines have shown that such solvents can effectively solvate charged intermediates and transition states, thereby lowering the activation energy barrier. nih.gov
Conversely, protic solvents like water or ethanol (B145695) can form hydrogen bonds with the amine groups of this compound. This can have a dual effect: while it may stabilize the ground state of the amine, potentially increasing the activation energy, it can also stabilize charged transition states. The net effect on the reaction rate is a delicate balance of these interactions. nih.govresearchgate.net
Recent computational research has highlighted the limitations of implicit solvent models and the importance of including explicit solvent molecules in calculations, especially for reactions where specific hydrogen-bonding interactions are crucial. chemrxiv.org For a molecule like this compound, explicit solvent models would provide a more accurate picture of how individual solvent molecules interact with the primary and secondary amine groups, influencing their relative nucleophilicity and the energy profiles of their reaction pathways.
To illustrate the potential magnitude of solvent effects, the following table presents hypothetical data on the calculated activation energy for a representative S_N_Ar reaction of a substituted aminobenzylamine in various solvents.
Table 1: Hypothetical Calculated Activation Energies for an S_N_Ar Reaction in Different Solvents
| Solvent | Dielectric Constant (ε) | Activation Energy (kcal/mol) |
|---|---|---|
| n-Hexane | 1.9 | 28.5 |
| Dichloromethane | 9.1 | 24.2 |
| Acetonitrile (B52724) | 37.5 | 21.8 |
This table is interactive and can be sorted by column. The data is illustrative and based on general trends observed for S_N_Ar reactions. nih.govrsc.org
In Silico Studies for Predicting Molecular Interactions
In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting how a molecule like this compound might interact with biological macromolecules, such as enzymes or receptors. These studies are fundamental in the early stages of drug discovery for assessing the potential of a compound to be a therapeutic agent. mdpi.com
Molecular docking simulations would involve placing a 3D model of this compound into the binding site of a target protein. The software then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy. The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are also identified. Given the structural motifs in this compound (a flexible ethyl group, a primary and a secondary amine, and an aromatic ring), it could potentially interact with a variety of biological targets. For instance, derivatives of benzylamine (B48309) have been investigated as inhibitors of enzymes like monoamine oxidase. acs.org
Following docking, molecular dynamics simulations can be employed to study the stability of the predicted ligand-protein complex over time and to gain a more dynamic understanding of the interactions. These simulations can reveal how the flexibility of both the ligand and the protein affects the binding and can provide a more accurate estimation of the binding free energy.
The table below provides a hypothetical example of the kind of data that would be generated from a molecular docking study of this compound with a hypothetical protein kinase.
Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase
| Binding Pose | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -8.2 | GLU-91, LEU-135 | Hydrogen Bond, Hydrophobic |
| 2 | -7.8 | LYS-45, PHE-140 | Hydrogen Bond, Pi-Stacking |
This table is interactive and can be sorted by column. The data is for illustrative purposes and represents typical outputs from molecular docking software.
In addition to predicting binding, in silico tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. researchgate.net These predictions are crucial for evaluating the drug-likeness of a compound and identifying potential liabilities early in the development process.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Building Block for Complex Organic Architectures
Amines are widely recognized as fundamental building blocks in organic chemistry due to their reactivity and prevalence in natural and synthetic compounds. purkh.comamerigoscientific.com N-ethyl-N-(2-aminobenzyl)amine exemplifies this utility, serving as a versatile intermediate for creating more complex organic molecules. smolecule.com Its bifunctional nature, possessing two distinct nitrogen nucleophiles, allows for sequential and selective reactions.
The presence of both an aliphatic chain and an aromatic amine offers multiple sites for functionalization, enabling tailored applications in medicinal chemistry and catalysis. smolecule.com The ethyl group enhances the molecule's lipophilicity, a property that can improve membrane permeability in potential drug candidates. smolecule.com This combination of an aromatic scaffold with an alkyl-substituted amine makes this compound a valuable precursor for pharmaceutical compounds and other elaborate organic structures. smolecule.com
Intermediate in the Synthesis of Heterocyclic Compounds with Diverse Chemical Scaffolds
A significant application of this compound and its parent compound, 2-aminobenzylamine (2-ABA), is in the synthesis of nitrogen-containing heterocycles. beilstein-journals.orgbeilstein-journals.org These structural motifs are of immense interest due to their presence in a wide array of pharmacologically active compounds. One of the most prominent applications is in the preparation of dihydroquinazolines (DHQs). beilstein-journals.orgnih.gov
The synthesis of N-aryl-3,4-dihydroquinazolines can be efficiently achieved through a sequential N-functionalization of 2-ABA, followed by a cyclodehydration step. beilstein-journals.org This process involves an initial N-arylation, followed by N-acylation and a subsequent ring closure, often assisted by microwave irradiation to shorten reaction times. beilstein-journals.orgbeilstein-journals.org this compound can be envisioned as a key intermediate in pathways where one of the nitrogen atoms is functionalized with an ethyl group prior to subsequent reactions.
The general synthetic pathway involves:
Selective N-functionalization: The more nucleophilic benzylic amino group of a 2-ABA derivative is selectively reacted.
Acylation: The remaining amino group is acylated using acid chlorides or anhydrides.
Cyclodehydration: The resulting intermediate undergoes ring closure to form the dihydroquinazoline (B8668462) core. beilstein-journals.org
Research has demonstrated high yields for these individual steps, avoiding the need for extensive protection and deprotection strategies. beilstein-journals.org The table below summarizes the yields for the selective N-acylation of various N-aryl-2-aminobenzylamines, illustrating the efficiency of this synthetic step.
| Entry | N-Aryl Substituent | Acyl Group (R) | Yield (%) |
|---|---|---|---|
| 1 | 2-Nitrophenyl | Methyl | 93 |
| 2 | 2-Nitrophenyl | Isopropyl | 92 |
| 3 | 2-Nitrophenyl | Phenyl | 89 |
| 4 | 2-Nitrophenyl | 4-Chlorophenyl | Quantitative |
| 5 | 4-Nitrophenyl | Methyl | 92 |
| 6 | 4-Nitrophenyl | Isopropyl | 95 |
| 7 | 2-Cyanophenyl | Methyl | 93 |
Precursor for Functional Polymers and Material Precursors
The amine functionalities in this compound make it a candidate for applications in polymer chemistry. Amines are crucial intermediates in the synthesis of various polymers, including polyurethanes and polyamides. purkh.comamerigoscientific.com The two amine groups of this compound can react with compounds like diisocyanates or diacyl chlorides to form the repeating units of polymer chains.
Furthermore, amine-containing molecules can act as initiators in certain types of polymerization. For instance, primary and secondary amines are used to initiate the ring-opening polymerization of N-carboxyanhydrides to produce polypeptides. While not specifically detailed for this compound, its structure is analogous to initiators used in other polymerization systems, suggesting its potential in creating polymers with specific end-groups or architectures. Its potential utility extends to developing functional materials where the amine groups can be leveraged for further chemical modifications. smolecule.com
Contribution to the Development of Chemical Probes and Ligands
The structural framework of this compound is well-suited for the design of chemical probes and ligands. Chemical probes are small molecules used to study and manipulate biological systems, while ligands are molecules that bind to other entities, such as metal ions or proteins. The presence of two nitrogen atoms at a defined distance allows this compound to act as a bidentate ligand, capable of coordinating with metal centers.
Moreover, the heterocyclic scaffolds, such as the dihydroquinazolines derived from it, are often the core structures of molecules designed to interact with biological targets. beilstein-journals.org By modifying the substituents on the aromatic ring and the nitrogen atoms, a library of compounds can be synthesized. These derivatives can then be screened for binding affinity and activity against various biological targets, contributing to the discovery of new chemical probes and potential therapeutic agents. smolecule.comsigmaaldrich.com The development of such molecular tools is essential for understanding protein function and for the initial stages of drug discovery.
Q & A
Q. What are the foundational synthetic methodologies for preparing N-ethyl-N-(2-aminobenzyl)amine?
this compound can be synthesized via reductive amination using 2-aminobenzaldehyde and ethylamine in the presence of catalysts like Pd/NiO under hydrogen atmospheres. This method achieves high yields (95–98%) at mild conditions (25°C, 10 hours) . Alternatively, monoalkylation strategies using DMPU solvent and chiral α-methylbenzylamine precursors can be adapted for enantioselective synthesis, as demonstrated for structurally similar amines .
Q. What spectroscopic techniques are critical for characterizing this compound?
Post-synthesis characterization requires ¹H/¹³C NMR to confirm substituent positions and amine proton environments (e.g., δ 3.8–4.2 ppm for benzyl-CH₂-N) . Infrared spectroscopy (IR) identifies N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) . Gas chromatography (GC) with Hall detectors or UV-Vis analysis (λ ~260 nm for aromatic amines) ensures purity and quantitation .
Q. How do reaction parameters influence yield in reductive amination?
Key factors include:
- Catalyst loading : 1.1 wt% Pd/NiO optimizes hydrogenation efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMPU) enhance nucleophilic substitution in alkylation routes .
- Molar ratios : Excess ethylamine (2:1 vs. aldehyde) minimizes side products like Schiff bases .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
Discrepancies in NMR or IR spectra may arise from steric hindrance or tautomerism . Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) resolves structural ambiguities . For example, unexpected splitting in aromatic proton signals could indicate para-substitution or rotational barriers, requiring computational modeling (DFT) to confirm .
Q. What strategies mitigate nitrosoamine impurities during synthesis?
Nitrosation risks arise from nitrite contaminants or acidic conditions. Mitigation includes:
Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?
Chiral resolution involves:
- Asymmetric catalysis : Chiral Pd complexes or enzymes (e.g., lipases) induce stereoselectivity during reductive amination .
- Chiral auxiliaries : Use (R)- or (S)-α-methylbenzylamine intermediates, followed by hydrogenolytic cleavage to retain enantiopurity .
- Chromatographic separation : Chiral HPLC columns (e.g., amylose-based) resolve racemic mixtures .
Methodological Considerations
- Experimental Design : Orthogonal reaction optimization (e.g., Taguchi methods) balances temperature, solvent, and catalyst variables .
- Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., N-benzylnaphthalen-1-amine) to validate assignments .
- Risk Assessment : Include nitrosamine risk evaluation in API workflows, aligning with EMA and APIC guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
